Methyl benzoylformate
Overview
Description
Methyl benzoylformate is a chemical compound with the molecular formula C9H8O3. It is known for its moderate solubility in water and is primarily soluble in organic solvents such as ethanol, ether, and acetone . This compound appears as a colorless to pale yellow liquid with a sweet, fruity odor . This compound is sensitive to air, light, and moisture and should be stored in a cool, dry place to maintain its stability . It exhibits photoinitiating properties when exposed to ultraviolet light, making it valuable in the field of UV-curable coatings and inks .
Mechanism of Action
Target of Action
Methyl benzoylformate is a versatile chemical compound with a wide range of applications. It primarily targets the polymerization process in UV-curable coatings and inks . It also plays a crucial role in the production of the herbicide Benzimidazolinone .
Mode of Action
this compound acts as a photoinitiator, which means it initiates the polymerization process when exposed to ultraviolet light . This property makes it an essential component in UV-curable formulations, where it helps in the rapid drying and curing of coatings and inks . It can also undergo ester hydrolysis under certain conditions .
Biochemical Pathways
The primary biochemical pathway of this compound involves its reaction with ultraviolet light, leading to the initiation of the polymerization process . This process results in fast drying and curing of coatings and inks . Another important pathway is its role as an intermediate in the synthesis of the herbicide Benzimidazolinone .
Pharmacokinetics
this compound is known for its moderate solubility in water and is primarily soluble in organic solvents such as ethanol, ether, and acetone . It can undergo ester hydrolysis under certain conditions, leading to the formation of benzoylformic acid . It is sensitive to air, light, and moisture and should be stored in a cool, dry place to maintain its stability .
Result of Action
The result of this compound’s action is the rapid drying and curing of coatings and inks in various industries, such as automotive, electronics, and packaging, due to their fast curing times and excellent durability . It also enables the synthesis of the potent herbicide Benzimidazolinone, which is widely used as a selective herbicide, primarily in the agricultural sector, to control the growth of unwanted weeds .
Action Environment
The action of this compound is influenced by environmental factors such as light, air, and moisture . Exposure to ultraviolet light enhances its photoinitiating properties, making it valuable in the field of UV-curable coatings and inks . It is sensitive to air, light, and moisture, and thus, should be stored in a cool, dry place to maintain its stability .
Biochemical Analysis
Biochemical Properties
Methyl benzoylformate plays a significant role in biochemical reactions, particularly as a photoinitiator in UV-curable formulations . When exposed to ultraviolet light, it initiates the polymerization process, leading to the rapid drying and curing of coatings and inks . Additionally, this compound can undergo ester hydrolysis to form benzoylformic acid . It interacts with enzymes such as benzoylformate decarboxylase, which catalyzes the decarboxylation of benzoylformate to benzaldehyde .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to interact with NADH model compounds, leading to the enantioselective reduction of this compound to methyl mandelate . This interaction affects cellular metabolism and can influence the production of optically active pharmaceutical intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a photoinitiator by absorbing UV light and generating free radicals, which initiate the polymerization process . Additionally, this compound can be reduced by NADH model compounds in the presence of magnesium perchlorate, leading to the formation of methyl mandelate . This reduction process involves the transfer of electrons and protons, resulting in changes in the chemical structure of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its sensitivity to air, light, and moisture . It is important to store this compound in a cool, dry place to maintain its stability . Over time, this compound can undergo degradation, leading to the formation of benzoylformic acid . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may not exhibit significant toxic effects, but at high doses, it can cause adverse effects such as allergic skin reactions . It is important to determine the threshold levels for safe usage and to monitor for any toxic effects in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways that include its reduction to methyl mandelate by NADH model compounds . This process involves the transfer of electrons and protons, resulting in the formation of optically active intermediates . Additionally, this compound can undergo ester hydrolysis to form benzoylformic acid, which can be further metabolized by enzymes such as benzoylformate decarboxylase .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its solubility in organic solvents facilitates its distribution within lipid-rich environments, allowing it to accumulate in specific cellular compartments . The transport and distribution of this compound can influence its localization and activity within cells .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . It can be directed to specific organelles through targeting signals and post-translational modifications . The subcellular localization of this compound can impact its activity and function, influencing cellular processes such as polymerization and reduction reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl benzoylformate can be synthesized through various methods. One common method involves the reaction of benzoyl chloride with sodium cyanide to form benzoyl cyanide, which is then hydrolyzed and esterified to produce this compound . Another method involves the reaction of 4-methylacetophenone with selenium dioxide in pyridine under nitrogen atmosphere, followed by hydrolysis and esterification .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reactions involving benzoyl chloride and sodium cyanide, followed by hydrolysis and esterification . This process, however, involves the use of toxic materials and generates significant waste, necessitating proper handling and disposal measures .
Chemical Reactions Analysis
Types of Reactions: Methyl benzoylformate undergoes various chemical reactions, including:
Ester Hydrolysis: Under certain conditions, this compound can undergo ester hydrolysis to form benzoylformic acid.
Reduction: It can be reduced to methyl mandelate using biocatalysts such as Saccharomyces cerevisiae.
Photoinitiation: When exposed to ultraviolet light, it acts as a photoinitiator, initiating the polymerization process in UV-curable coatings and inks.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water and an acid or base catalyst.
Reduction: Often employs biocatalysts or chemical reducing agents in the presence of co-solvents and co-substrates.
Photoinitiation: Requires exposure to ultraviolet light in the presence of monomers or oligomers for polymerization.
Major Products:
Benzoylformic Acid: Formed through ester hydrolysis.
Methyl Mandelate: Produced via reduction.
Polymerized Coatings and Inks: Resulting from photoinitiation.
Scientific Research Applications
Methyl benzoylformate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzoylformic Acid: Similar in structure but lacks the methyl ester group.
Methyl Mandelate: A reduction product of methyl benzoylformate.
Benzimidazolinone: A herbicide synthesized using this compound as an intermediate.
Uniqueness: this compound is unique due to its dual role as a photoinitiator and an intermediate in the synthesis of various pharmaceutical and agricultural compounds . Its ability to undergo ester hydrolysis, reduction, and photoinitiation makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
methyl 2-oxo-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHXLHGIAMFFBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065867 | |
Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15206-55-0, 81065-82-9 | |
Record name | Methyl phenylglyoxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15206-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl phenylglyoxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015206550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, methyl-alpha-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl benzoylformate | |
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Record name | Methyl benzoylformate | |
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Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |
Source | EPA DSSTox | |
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Record name | Methyl benzoylformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.679 | |
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Record name | METHYL PHENYLGLYOXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F2045STG | |
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Record name | Methyl Phenylglyoxalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl benzoylformate?
A1: this compound has the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, rotational spectroscopy studies have been conducted on this compound, providing information on its structure and internal dynamics. [] These studies identified the minimum energy conformer, where the ester group adopts a Z orientation. [] Additionally, the barrier heights for methyl internal rotation were determined. []
Q3: What are the main applications of this compound in catalysis?
A3: this compound is frequently employed as a model substrate in asymmetric hydrogenation reactions. [, , , , , , ] Its reduction to (R)-(-)-methyl mandelate serves as a benchmark reaction for evaluating the enantioselectivity of chiral catalysts. [, , , , , , ]
Q4: How does the choice of catalyst impact the enantioselectivity of this compound hydrogenation?
A4: Various catalysts, including platinum-carbon catalysts modified with cinchonidine, [] chiral NADH models, [, , , , , , , , , , ] ruthenium complexes with cerium chloride additives, [] and chiral borohydrides, [] have been explored for this reaction. Each catalyst system exhibits different levels of enantiocontrol, influenced by factors like the chiral environment around the metal center, steric effects, and electronic interactions. [, , , , , , , , , , , , , , ]
Q5: How does the presence of magnesium ions affect the reduction of this compound with NADH models?
A5: Magnesium ions play a crucial role in activating NADH model compounds, promoting the release of an electron for hydride transfer. [, , ] Mechanistic studies using B3LYP/6-31G* theory suggest that magnesium ions form complexes with both NADH models and this compound. [] These ternary complexes exhibit specific structural features, influencing the enantioselectivity of the reduction process. []
Q6: Are there any examples of heterogeneous catalysis using this compound?
A6: Yes, researchers have investigated the use of platinum nanoparticles supported on ionic liquids, with or without cinchonidine as a chiral modifier, for the enantioselective hydrogenation of this compound. []
Q7: Has this compound been used in any other types of reactions besides asymmetric hydrogenation?
A7: Yes, it has been used in aldol reactions with alkenyl trichloroacetates catalyzed by dibutyltin dimethoxide and BINAP⋅silver(I) complex. [] This reaction allows the construction of a chiral tertiary carbon center. [] Additionally, palladium- or platinum-catalyzed double silylation reactions of this compound with hexamethyldisilane have been reported, yielding dimethyl 2,3-diphenyl-2,3-bis(O-trimethylsilyl)tartrate. []
Q8: What is known about the stability of this compound under various conditions?
A8: this compound is known to undergo thermal decomposition in the gas phase. [, ] This decomposition follows a unimolecular, first-order process, producing methyl benzoate and carbon monoxide. [, ] The activation energy for this decomposition has been determined experimentally and through theoretical calculations. [, ]
Q9: How does the presence of a cyano group affect the reactivity of this compound in cycloaddition reactions?
A9: In [3+2] cycloadditions with carbonyl oxides, benzoyl cyanide exhibits higher reactivity compared to this compound. [] This difference is attributed to the electron-withdrawing nature of the cyano group, making the carbonyl group more electrophilic. []
Q10: Have there been any computational studies on the mechanism of this compound reactions?
A10: Yes, density functional theory (DFT) calculations have been employed to study the conformations, hydrogen bonding interactions, and internal dynamics of this compound. [] DFT has also been used to investigate the mechanisms of enantioselective reductions, providing insights into the structures of transition states and the role of magnesium ions in activating NADH models. []
Q11: How do structural modifications to NADH model compounds influence the enantioselectivity of this compound reduction?
A11: Studies have demonstrated that the stereochemistry and steric bulk of substituents on the dihydropyridine ring of NADH models significantly impact enantioselectivity. [, , , ] For instance, introducing a methyl group at the C-2 position of the dihydropyridine ring, along with a chiral auxiliary at the nitrogen atom, resulted in a remarkable increase in enantiomeric excess of the product. [] Similarly, the presence of a chiral sulfoxide group at the C-3 position of 1,4-dihydroquinolines led to high enantioselectivity in the reduction. [] The conformational flexibility of the chiral auxiliary and its ability to effectively shield one face of the dihydropyridine ring during hydride transfer have also been shown to play a role. []
Q12: What analytical methods are used to monitor the asymmetric hydrogenation of this compound?
A12: High-performance liquid chromatography (HPLC) is widely used to monitor the progress of the reaction and determine the enantiomeric excess of the product, (R)-(-)-methyl mandelate. [, ]
Q13: Are there methods for analyzing residual this compound in other applications?
A13: Yes, a method using dispersive solid phase extraction purification has been developed to analyze residual this compound in ultra violet (UV) printing inks. [] This method aims to quantify trace amounts of photoinitiators, including this compound, left in the ink after the curing process. []
Q14: Are there any alternative substrates to this compound used in asymmetric hydrogenation studies?
A14: Yes, other α-ketoesters, such as ethyl pyruvate, have been investigated as substrates in competitive hydrogenation reactions with this compound. [] These studies provide insights into the factors governing substrate selectivity on chirally modified platinum catalysts. []
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